molecular formula C16H21BrN4O4 B613050 L-Citrulline 7-amido-4-methylcoumarin hydrobromide CAS No. 123314-39-6

L-Citrulline 7-amido-4-methylcoumarin hydrobromide

Cat. No.: B613050
CAS No.: 123314-39-6
M. Wt: 332,35*80,91 g/mole
InChI Key: XYOHUMXDURSJOW-UHFFFAOYSA-N
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Description

L-Citrulline 7-amido-4-methylcoumarin hydrobromide is a chemical compound with the empirical formula C16H20N4O4·HBr and a molecular weight of 413.27. It is known for its use as a sensitive fluorogenic substrate for citrulline ureidase, yielding a blue solution upon cleavage . This compound is often utilized in biochemical assays and research due to its specific properties.

Mechanism of Action

Target of Action

L-Citrulline 7-amido-4-methylcoumarin hydrobromide primarily targets the enzyme citrulline ureidase . This enzyme plays a crucial role in the urea cycle, which is a series of biochemical reactions in mammals that produce urea from ammonia. This process is important for the removal of excess nitrogen from the body.

Mode of Action

This compound acts as a sensitive fluorogenic substrate for citrulline ureidase . A substrate is a molecule upon which an enzyme acts. In this case, the compound interacts with citrulline ureidase, which catalyzes its conversion into other products.

Result of Action

Upon cleavage by citrulline ureidase, this compound yields a blue solution . This indicates a successful interaction between the compound and its target enzyme, and it can be used as a visual marker of enzyme activity.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific characteristics of the biological system in which it is used. For optimal stability, it should be stored at -15°C and protected from light .

Biochemical Analysis

Biochemical Properties

L-Citrulline 7-amido-4-methylcoumarin hydrobromide plays a crucial role in biochemical reactions as a substrate for proteases and citrulline ureidase . When it interacts with these enzymes, the compound undergoes cleavage, resulting in a fluorescent product that can be easily detected. This interaction is essential for studying enzyme kinetics and activity. The compound’s sensitivity makes it an excellent choice for detecting low levels of enzyme activity in various biological samples .

Cellular Effects

This compound influences cellular processes by serving as a substrate in enzymatic reactions. Its cleavage by enzymes such as citrulline ureidase can be used to monitor cellular enzyme activity, which is crucial for understanding cell function and metabolism . The compound’s ability to produce a fluorescent signal upon cleavage allows researchers to study cell signaling pathways, gene expression, and metabolic processes in real-time .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes, leading to its cleavage and the production of a fluorescent product . This interaction is highly specific, allowing for precise detection of enzyme activity. The compound binds to the active site of the enzyme, where it is cleaved, resulting in a measurable fluorescent signal. This mechanism is essential for studying enzyme kinetics and understanding the molecular basis of enzyme function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . The compound is generally stable when stored at appropriate temperatures (2-8°C) and protected from light . Prolonged exposure to unfavorable conditions can lead to degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that the compound maintains its activity over extended periods when stored correctly .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages . At optimal doses, the compound effectively serves as a substrate for enzyme activity assays without causing adverse effects. At higher doses, there may be potential toxic or adverse effects, although specific studies on this aspect are limited . It is essential to determine the appropriate dosage to ensure accurate and reliable results in biochemical assays .

Metabolic Pathways

This compound is involved in metabolic pathways related to enzyme activity detection . The compound interacts with enzymes such as citrulline ureidase, leading to its cleavage and the production of a fluorescent product. This interaction is crucial for studying metabolic flux and enzyme kinetics in various biological systems . The compound’s role in these pathways helps researchers understand the underlying mechanisms of enzyme function and regulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within cells, affecting its efficacy in biochemical assays . Understanding the transport and distribution mechanisms is essential for optimizing the use of this compound in various experimental settings .

Subcellular Localization

This compound’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications . These interactions direct the compound to specific compartments or organelles within the cell, influencing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Citrulline 7-amido-4-methylcoumarin hydrobromide involves the coupling of L-Citrulline with 7-amido-4-methylcoumarin in the presence of hydrobromic acid. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control systems to maintain reaction conditions. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

L-Citrulline 7-amido-4-methylcoumarin hydrobromide primarily undergoes hydrolysis reactions. When exposed to citrulline ureidase, the compound is cleaved, resulting in a blue fluorescent product .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of citrulline ureidase and a suitable buffer solution to maintain the pH. The reaction is usually carried out at room temperature, and the progress is monitored using fluorescence spectroscopy .

Major Products Formed

The major product formed from the hydrolysis of this compound is a blue fluorescent compound, which is used as an indicator in various biochemical assays .

Comparison with Similar Compounds

L-Citrulline 7-amido-4-methylcoumarin hydrobromide can be compared with other fluorogenic substrates such as:

The uniqueness of this compound lies in its specificity for citrulline ureidase, making it an essential tool for studying this particular enzyme .

Properties

IUPAC Name

(2S)-2-amino-5-(carbamoylamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4.BrH/c1-9-7-14(21)24-13-8-10(4-5-11(9)13)20-15(22)12(17)3-2-6-19-16(18)23;/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,20,22)(H3,18,19,23);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOHUMXDURSJOW-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCNC(=O)N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123314-39-6
Record name L-Citrulline 7-amido-4-methylcoumarin hydrobromide
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